molecular formula C16H20N4O2S2 B4596312 methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4596312
M. Wt: 364.5 g/mol
InChI Key: YNKUSCAUUBGKHK-UHFFFAOYSA-N
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Description

Methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H20N4O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.10276824 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Methyl 2-({[(1,5-Dimethyl-1H-Pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to a class of compounds that are synthesized through various innovative techniques. A notable method includes the one-pot multicomponent synthesis of tetrasubstituted thiophenes, which involves reactions of methyl thioglycolate and aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, resulting in high yields of complex thiophene derivatives (Sahu et al., 2015).

Structural and Chemical Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular hydrogen bonds, which is crucial for understanding its chemical properties and potential applications (Vasu et al., 2004).

Potential in Medicinal Chemistry

The compound's derivatives show potential in medicinal chemistry. For instance, novel transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for thienopyrimidine synthesis, highlighting its versatility in creating new molecular structures with potential biological activities (Pokhodylo et al., 2010). Additionally, synthesis and in-vitro anticancer activity studies of related compounds, such as 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole, demonstrate its relevance in cancer research (Waghmare et al., 2013).

Crystallography and Molecular Design

Exploration in crystallography and molecular design is another important aspect. Studies on the X-ray structures of derivatives and their complexes with metal ions help in understanding their molecular geometry and electronic structure, which is critical for designing new drugs or materials (Budzisz et al., 2004).

Properties

IUPAC Name

methyl 2-[(1,5-dimethylpyrazol-3-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-9-8-12(19-20(9)2)17-16(23)18-14-13(15(21)22-3)10-6-4-5-7-11(10)24-14/h8H,4-7H2,1-3H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUSCAUUBGKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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